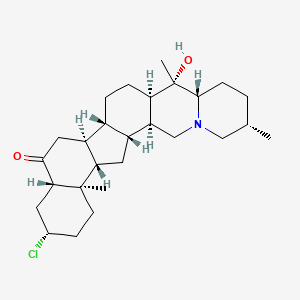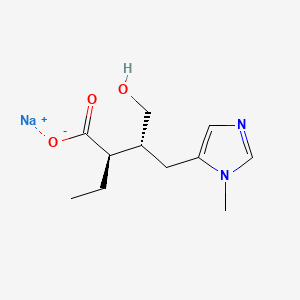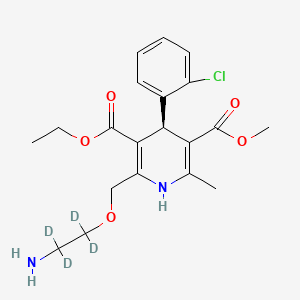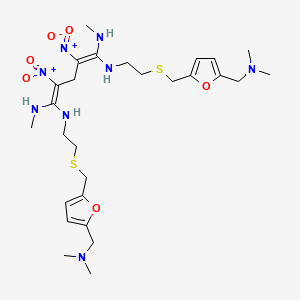
Ranitidine Impurity I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ranitidine Impurity I involves acetyl chloride-initiated oxonium ion generation, leading to the formation of a ranitidine dimer. This dimer serves as a key intermediate in understanding the structural aspects of impurities within ranitidine bulk drug products. Such synthesis facilitates the verification of the impurity's structure and aids in producing reference materials for further analytical and toxicological investigations (Frutos & Roth, 1997).
Molecular Structure Analysis
The molecular structure of Ranitidine Impurity I, derived from synthesis studies, plays a crucial role in identifying the specific impurity forms and their behavior. Advanced analytical techniques, such as Raman spectroscopy combined with principal components analysis (PCA), have been employed to differentiate between polymorphic forms of ranitidine hydrochloride, which directly impacts the identification and quantification of impurities like Ranitidine Impurity I (Pratiwi et al., 2002).
Chemical Reactions and Properties
Ranitidine Impurity I's chemical reactivity and properties are essential for understanding its formation and elimination. Studies have shown that nitrosamine impurities, including N-Nitrosodimethylamine (NDMA), can form as byproducts during the synthesis of ranitidine, reacting with dimethylamine and nitrous acid. The development of sensitive analytical methods for controlling such impurities is crucial for ensuring drug safety (Rao et al., 2022).
Physical Properties Analysis
Analyzing the physical properties of Ranitidine Impurity I, such as its polymorphism, is vital for pharmaceutical formulation. Different polymorphic forms can significantly affect the drug's stability, solubility, and bioavailability. Techniques like solid-state NMR and X-ray powder diffraction have been applied to characterize these forms, providing insights into the impurity's physical attributes and its influence on ranitidine hydrochloride's overall properties (Mirmehrabi et al., 2004).
Chemical Properties Analysis
The chemical properties of Ranitidine Impurity I, including its stability and interaction with other substances, are critical for drug manufacturing and quality control. The reactivity of ranitidine with ozone and its transformation products during ozonation highlight the importance of understanding the impurity's chemical behavior in various conditions. This knowledge is crucial for developing effective strategies to minimize impurity levels and ensure drug purity (Christophoridis et al., 2016).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Epidemiology and Public Health
Summary of the Application
Ranitidine Impurity I, also known as N-Nitrosodimethylamine (NDMA), is a probable human carcinogen . It has been detected above the acceptable level in ranitidine products, which has raised global concern . A study was conducted to examine the risk of cancer among people treated with ranitidine .
Methods of Application or Experimental Procedures
A cohort study was conducted using the National Health Insurance Service-National Sample Cohort data (2002–2015) of South Korea . The outcomes were an overall incident cancer risk and the risk of major single cancers during the follow
Cancer Risk Assessment
Specific Scientific Field
Epidemiology and Public Health
Summary of the Application
Ranitidine Impurity I, also known as N-Nitrosodimethylamine (NDMA), is a probable human carcinogen . It has been detected above the acceptable level in ranitidine products, which has raised global concern . A study was conducted to examine the risk of cancer among people treated with ranitidine .
Methods of Application or Experimental Procedures
A cohort study was conducted using the National Health Insurance Service-National Sample Cohort data (2002–2015) of South Korea . The outcomes were an overall incident cancer risk and the risk of major single cancers during the follow-up . The association between ranitidine use and cancer risk was examined by Cox regression model .
Results or Outcomes
The use of ranitidine was not associated with the overall cancer risk and major individual cancers . The higher cumulative exposure to ranitidine did not increase the cancer risk .
Pharmaceutical Quality Control
Specific Scientific Field
Summary of the Application
Ranitidine Impurity I (NDMA) is a concern in the pharmaceutical industry due to its potential to form during the manufacturing and storage of ranitidine hydrochloride . This study investigated the root cause of the presence of NDMA in ranitidine hydrochloride .
Methods of Application or Experimental Procedures
Forced thermal degradation studies of ranitidine hydrochloride and its inherent impurities were conducted . The rate of NDMA formation from amorphous impurities was compared to that from crystalline ranitidine hydrochloride under forced degradation at 110 °C for 1 h .
Results or Outcomes
In addition to ranitidine, several impurities (Imps. A, C, D, E, H, and I) produce NDMA at different rates in a solid or an oily liquid state . The rate of NDMA formation from amorphous Imps. A, C, and E was 100 times higher than that from crystalline ranitidine hydrochloride . Therefore, strict control of these specific impurities in ranitidine hydrochloride during manufacturing and storage allows appropriate control of NDMA in ranitidine and its pharmaceutical products .
Influencing Factors in NDMA Impurity Detection
Specific Scientific Field
Summary of the Application
This research investigates the factors influencing the detection of NDMA impurity in ranitidine and other Histamine H2 Receptor Antagonists . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .
Methods of Application or Experimental Procedures
The study reviews the timing of ranitidine and valsartan recalls due to NDMA; the numerical values reported in the available literature are compared, while the proposed mechanisms and influencing factors are discussed in detail . The liability of other histamine H2 receptor antagonists such as famotidine and cimetidine is also investigated according to the information available in the literature .
Results or Outcomes
The available data builds a case for the evaluation of NDMA formation in all histamine H2 receptor antagonists especially famotidine as a liable agent at different conditions and in the presence or absence of nitrite ions and some pharmaceutical excipients in vitro and in vivo . Special pharmaceutical formulation and manufacturing designs may be able to prevent the formation of this impurity .
NDMA Formation from Ranitidine Impurities
Specific Scientific Field
Summary of the Application
This study investigates the root cause of the presence of NDMA in ranitidine hydrochloride . It focuses on the formation of NDMA from ranitidine impurities .
Methods of Application or Experimental Procedures
Forced thermal degradation studies of ranitidine hydrochloride and its inherent impurities were conducted . The rate of NDMA formation from amorphous impurities was compared to that from crystalline ranitidine hydrochloride under forced degradation at 110 °C for 1 h .
Results or Outcomes
In addition to ranitidine, several impurities (Imps. A, C, D, E, H, and I) produce NDMA at different rates in a solid or an oily liquid state . The rate of NDMA formation from amorphous Imps. A, C, and E was 100 times higher than that from crystalline ranitidine hydrochloride . Therefore, strict control of these specific impurities in ranitidine hydrochloride during manufacturing and storage allows appropriate control of NDMA in ranitidine and its pharmaceutical products .
Safety And Hazards
The FDA has found N-nitrosodimethylamine (NDMA) levels in some ranitidine products increase with time and temperature posing a risk to consumers, and therefore the agency has requested the withdrawal of all ranitidine products from the U.S. market . Consumers should stop taking any OTC ranitidine they may currently have .
Direcciones Futuras
Propiedades
IUPAC Name |
(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGZFWSNTVORH-OWUYFMIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N8O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylene Bis[Ranitidine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


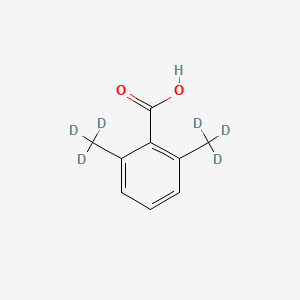
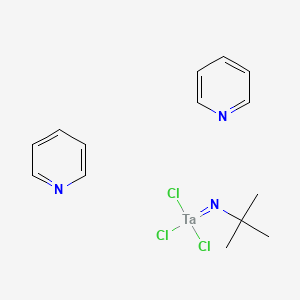
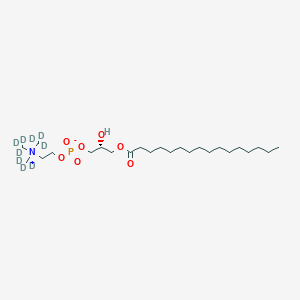
![(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort](/img/no-structure.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)
![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)
